1-{[2,2-bis(3-methylphenyl)cyclopropyl]carbonyl}piperidine
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Overview
Description
“1-{[2,2-bis(3-methylphenyl)cyclopropyl]carbonyl}piperidine” is a compound with the molecular formula C23H27NO. It is also known by registry numbers ZINC000001191984 and ZINC000001191986 . The compound is available from suppliers for scientific research needs .
Synthesis Analysis
The synthesis of such a compound could involve several steps. One possible route could be the use of cyclopropane synthesis methods . For instance, a cobalt-catalyzed cross-coupling between alkyl iodides and cyclopropyl Grignard reagents could be used to introduce the cyclopropyl group . Additionally, the piperidine ring could be synthesized using methods such as cyclization of 1,2-diamine derivatives .Molecular Structure Analysis
The molecular structure of this compound involves a piperidine ring attached to a carbonyl group, which is further attached to a cyclopropyl ring. The cyclopropyl ring is substituted with two 3-methylphenyl groups . The InChI key of the compound is FVKBUYQQOHDPOX-UHFFFAOYSA-N .Chemical Reactions Analysis
The compound could potentially undergo various chemical reactions. For instance, it could participate in catalytic protodeboronation reactions . Additionally, it could also undergo reactions involving the cyclopropyl group or the piperidine ring .Physical And Chemical Properties Analysis
The compound has a molecular weight of 333.475 . The solubility of the compound in DMSO is unknown .properties
IUPAC Name |
[2,2-bis(3-methylphenyl)cyclopropyl]-piperidin-1-ylmethanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27NO/c1-17-8-6-10-19(14-17)23(20-11-7-9-18(2)15-20)16-21(23)22(25)24-12-4-3-5-13-24/h6-11,14-15,21H,3-5,12-13,16H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FVKBUYQQOHDPOX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2(CC2C(=O)N3CCCCC3)C4=CC=CC(=C4)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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